molecular formula C10H3ClF6N2S B3040328 5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole CAS No. 186982-51-4

5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole

Cat. No.: B3040328
CAS No.: 186982-51-4
M. Wt: 332.65 g/mol
InChI Key: UOZJPNRTFVDINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group and a phenyl ring bearing two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-di(trifluoromethyl)aniline with thionyl chloride to form the corresponding sulfonamide, which is then cyclized with phosphorus pentachloride to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl groups enhances its lipophilicity and ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3ClF6N2S/c11-8-18-7(19-20-8)4-1-5(9(12,13)14)3-6(2-4)10(15,16)17/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZJPNRTFVDINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3ClF6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Reactant of Route 6
5-Chloro-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.